molecular formula C10H13FN2O3S B3102293 [(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate CAS No. 1416711-54-0

[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate

Cat. No.: B3102293
CAS No.: 1416711-54-0
M. Wt: 260.29
InChI Key: GLROZERRLXKJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate is a useful research compound. Its molecular formula is C10H13FN2O3S and its molecular weight is 260.29. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

The compound has been used in enantioselective synthesis. For instance, an organocatalytic, highly enantioselective addition of fluorinated compounds to α,β-unsaturated aldehydes was reported, highlighting the potential use of related compounds in stereoselective synthesis (Kamlar et al., 2010).

Catalysis in Glycosylation

It plays a role in the catalysis of glycosylation reactions. For example, glycosyl methanesulfonates engage in regio- and stereoselective couplings with pyranoside and furanoside acceptors, suggesting its utility in complex carbohydrate synthesis (D’Angelo & Taylor, 2016).

Quality Control in Drug Manufacturing

This compound has been involved in quality control strategies in drug manufacturing, particularly in controlling genotoxic impurities (Cimarosti et al., 2010).

Particle Formation Studies

Studies have used methanesulfonate derivatives in understanding new particle formation, particularly in atmospheric chemistry, which could have implications for environmental science and climate research (Shen et al., 2019).

Radiosynthesis Applications

Its derivatives have been used in the radiosynthesis of fluorinated compounds, suggesting applications in imaging and radiopharmaceuticals (Kiesewetter & Eckelman, 2004).

Ligand Synthesis

It has been involved in the synthesis of novel ligands, like 5-HT6 receptor ligands, indicating its utility in medicinal chemistry and drug design (Bernotas et al., 2004).

Stereospecific Introduction of Amino Function

This compound has been used in the stereospecific introduction of amino functions onto specific molecular frameworks, demonstrating its application in the synthesis of complex organic molecules (Uenishi et al., 2004).

Properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)methanamine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLROZERRLXKJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=C1F)C=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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